molecular formula KXe B14598198 Potassium;xenon CAS No. 58799-95-4

Potassium;xenon

Cat. No.: B14598198
CAS No.: 58799-95-4
M. Wt: 170.39 g/mol
InChI Key: UWVWBGIUHRHGME-UHFFFAOYSA-N
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Description

Historical Evolution of Noble Gas Reactivity and Emerging Chemical Bonding Paradigms

For many decades following their discovery in the late 19th century, the elements comprising Group 18 of the periodic table—helium, neon, argon, krypton, xenon, and radon—were known as the "inert" or "rare" gases. britannica.comacs.org This belief in their complete lack of chemical reactivity was a fundamental tenet of chemistry, seemingly cemented by their electronic structure, which features a completely filled valence electron shell. acs.orgnumberanalytics.com This stable "octet" configuration led scientists to conclude that these elements had no tendency to gain, lose, or share electrons to form chemical bonds. acs.orglibretexts.org

This long-held paradigm was dramatically overturned in 1962. numberanalytics.com Neil Bartlett, then at the University of British Columbia, synthesized the first true compound of a noble gas. inventionandtech.com He observed that platinum hexafluoride (PtF₆) was a powerful enough oxidizing agent to react with molecular oxygen (O₂). purdue.edu Recognizing that the first ionization energy of xenon was comparable to that of the O₂ molecule, Bartlett postulated that a reaction with xenon should also be possible. purdue.edu His simple experiment, mixing xenon gas with platinum hexafluoride vapor, produced a stable, orange-yellow solid, which he identified as the first noble gas compound, xenon hexafluoroplatinate (XePtF₆). acs.orgnumberanalytics.com

Bartlett's groundbreaking discovery opened the floodgates to a new field of chemistry. inventionandtech.com Within a short period, scientists synthesized a variety of other xenon compounds, primarily with the most electronegative elements, fluorine and oxygen, creating stable crystalline solids such as xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆). wikipedia.org Subsequently, compounds of krypton and radon were also prepared. britannica.com

The existence of these compounds necessitated a profound revision of chemical bonding theories. The simple octet rule was no longer sufficient to describe the full spectrum of chemical interactions. New paradigms emerged, relying on more sophisticated models like molecular orbital theory, to explain how an element with a supposedly "full" and stable electron shell could participate in covalent bonding. numberanalytics.com These models consider the combination of atomic orbitals to form bonding and anti-bonding molecular orbitals, providing a framework to understand the bonding in noble gas compounds, particularly with highly electronegative elements that can induce a significant partial positive charge on the xenon atom, facilitating bond formation. numberanalytics.com This evolution marked a significant shift in understanding the very nature of the chemical bond, revealing it to be more flexible and complex than previously imagined. ijs.siacs.org

Rationale for Investigating Potassium-Xenon Chemical Compounds under Extreme Conditions

Under ambient conditions, a chemical reaction between an alkali metal like potassium (K) and a noble gas like xenon (Xe) is considered highly improbable. brainly.comquora.com Alkali metals are characterized by their strong tendency to lose their single valence electron to form a positive ion (K⁺), readily reacting with elements that can accept electrons. libretexts.orgwikipedia.org Conversely, noble gases like xenon, with their stable, closed-shell electron configuration, have no inclination to accept an electron, making a typical ionic bond formation with potassium unfavorable. brainly.comvaia.com

However, the established rules of chemistry can be dramatically altered under extreme conditions, particularly at extremely high pressures. acs.orgaip.org Applying pressures on the order of gigapascals (GPa) can fundamentally change material properties by compressing atoms, forcing their electron orbitals to overlap, and reordering their energy levels. acs.orgaps.org This can induce chemical reactivity in elements that are inert at standard pressure. aps.org

The investigation into potassium-xenon compounds is driven by this frontier of high-pressure chemistry. The primary rationale is to explore the emergence of novel chemical compounds and bonding patterns that defy conventional chemical intuition. acs.orgaps.org Recent theoretical and computational studies have become a major tool in this exploration, predicting the formation of unexpected stoichiometries. aps.orgresearchgate.net

Furthermore, these extreme conditions are not merely a laboratory curiosity; they are relevant to the interiors of planets. aps.orgaps.org The pressure and temperature conditions within the Earth's mantle could be sufficient to foster the creation of such unconventional compounds. aps.orgresearchgate.net Therefore, studying the potassium-xenon system provides crucial insights into the potential chemistry of the Earth's deep interior, addressing questions about how elements like xenon, a trace gas in the atmosphere, might be stored within the planet in the form of stable chemical compounds. aps.orgresearchgate.netresearchgate.net

Detailed Research Findings

Recent research employing first-principles calculations and crystal structure prediction methods has uncovered the potential for stable potassium-xenon compounds under high pressure. aps.orgresearchgate.net These computational studies have proposed six unconventional stoichiometries that are predicted to be thermodynamically stable within specific pressure ranges. aps.org The findings indicate that at high pressures, both potassium and xenon can be forced into forming stable, metallic compounds with strong ionic Xe-K bonds. aps.orgresearchgate.net

One of the key findings is the prediction of a potassium-rich compound, XeK₄, which is calculated to be stable in a pressure range from 49 to 104 GPa. aps.org This is in addition to several xenon-rich compounds. Further ab initio molecular dynamics simulations were conducted to test the stability of these compounds at high temperatures, mimicking the conditions in the Earth's mantle. aps.orgresearchgate.net The results suggest that XeK₄ would undergo a transition from a solid to a liquid state at elevated temperatures, while other predicted Xe-K compounds would remain in a solid state under similar extreme conditions. aps.org This suggests that various potassium-xenon compounds could potentially exist as stable solid or liquid constituents within the Earth's mantle. aps.orgresearchgate.net

The table below summarizes the predicted stable potassium-xenon compounds and their corresponding pressure ranges of stability.

Compound FormulaPredicted Pressure Stability Range (GPa)Key Properties
XeK₄49 - 104Metallic, strong ionic Xe-K bond. aps.org
XeKStable at specific high pressures.Metallic, strong ionic Xe-K bond. aps.org
Xe₂KStable at specific high pressures.Metallic, strong ionic Xe-K bond. aps.org
Xe₃KStable at specific high pressures.Metallic, strong ionic Xe-K bond. aps.org
Xe₃K₂Stable at specific high pressures.Metallic, strong ionic Xe-K bond. aps.org
Xe₄KStable at specific high pressures.Metallic, strong ionic Xe-K bond. aps.org

Properties

CAS No.

58799-95-4

Molecular Formula

KXe

Molecular Weight

170.39 g/mol

IUPAC Name

potassium;xenon

InChI

InChI=1S/K.Xe

InChI Key

UWVWBGIUHRHGME-UHFFFAOYSA-N

Canonical SMILES

[K].[Xe]

Origin of Product

United States

Theoretical and Computational Investigations of Potassium Xenon Systems

Ab Initio Molecular Dynamics Simulations of Xe-K Compound Stability at High Pressures and Temperatures

Ab initio molecular dynamics (AIMD) simulations are a powerful tool for investigating the stability of materials under extreme conditions of high pressure and temperature. researchgate.netaip.orgaip.org In these simulations, the forces on the atoms are calculated "on the fly" from the electronic structure using DFT. This allows for the study of dynamic processes such as phase transitions and melting.

For the K-Xe system, AIMD simulations have been used to assess the thermal stability of predicted compounds. researchgate.netaps.org For example, simulations have shown that the predicted C2/c phase of XeK₄ transforms into a liquid phase at high temperatures, while other predicted Xe-K compounds remain solid under similar conditions. researchgate.net These simulations are crucial for determining the viability of these compounds under the extreme conditions found, for instance, in the Earth's mantle. researchgate.netresearchgate.netaps.org

Prediction of Stoichiometries and Phase Stability of High-Pressure Potassium-Xenon Compounds

Theoretical studies combining first-principles calculations and crystal structure prediction algorithms have led to the prediction of several unconventional K-Xe compounds that are stabilized under high pressure. researchgate.netaps.org The stability of these compounds is typically evaluated by calculating their formation enthalpy relative to the constituent elements or other competing phases. researchgate.net The convex hull diagram is a graphical representation used to identify the thermodynamically stable stoichiometries at a given pressure. arxiv.orgosti.gov

Theoretical Prediction of Xe-rich Potassium-Xenon Compounds (e.g., XeK4, Xe3K, Xe3K2, Xe4K)

Computational studies have predicted the existence of a variety of both xenon-rich and potassium-rich K-Xe compounds. researchgate.netaps.org Research combining first-principles calculations with crystal structure prediction methods has proposed several unconventional stoichiometries, including Xe₄K, Xe₃K, Xe₃K₂, Xe₂K, XeK, and XeK₄. researchgate.netaps.org

Among these, the potassium-rich compound XeK₄ is predicted to be stable over a significant pressure range from 49 to 104 GPa. researchgate.netaps.org Another notable prediction is a high-pressure phase of Xe₃K. researchgate.netaps.org These predicted compounds are not just theoretical curiosities; their stability ranges often overlap with the pressure and temperature conditions within the Earth's mantle, suggesting they could potentially exist in geological environments. researchgate.netresearchgate.netaps.org Analysis of the electronic structure of these predicted compounds, such as XeK₄ and Xe₃K, indicates they are metallic and exhibit strong ionic bonding between potassium and xenon atoms. researchgate.netaps.org

Below is a table summarizing some of the predicted stable K-Xe compounds and their calculated pressure stability ranges.

CompoundPredicted Stable Pressure Range (GPa)
XeK₄ 49 - 104 researchgate.netaps.org
Xe₃K 18 - 70 (high-pressure phase) researchgate.net
K₃Xe Stable at 50 GPa rsc.org
KXe₂ Stable at 50 GPa rsc.org
K₃Xe₂ Stable at 100 GPa rsc.org
KXe₃ Stable at 150 GPa rsc.org
K₂Xe₃ Stable at 50 GPa rsc.org
KXe Stable at 20 GPa rsc.org

This table is based on available theoretical predictions and the stability ranges may be subject to refinement with further research.

Theoretical Prediction of K-rich Potassium-Xenon Compounds (e.g., XeK, XeK2, Xe2K)

Recent computational research has systematically explored the phase diagram of the potassium-xenon (K-Xe) system at high pressures. These studies have successfully predicted the existence of several unconventional stoichiometries. By combining first-principles calculations with crystal structure prediction techniques, researchers have proposed six distinct Xe-K compounds that are stabilized by high pressure: XeK, XeK₂, Xe₂K, Xe₃K, Xe₃K₂, and Xe₄K. aps.orgresearchgate.net

Beyond these xenon-rich and equimolar compounds, a notable potassium-rich compound, XeK₄, has also been identified. aps.orgresearchgate.net The prediction of this K-rich phase is significant as it expands the known compositional space for noble gas compounds. The theoretical framework for these predictions involves calculating the formation enthalpy of various K-Xe structures relative to the elemental solids, with the most stable structures emerging as candidates for synthesis under pressure. For instance, calculations have identified specific crystal structures for some of these compounds, such as a C2/c phase for XeK at 50 GPa and a C2/m phase at 100.4 GPa. researchgate.net These predictions provide a roadmap for future high-pressure experimental synthesis.

Table 1: Theoretically Predicted Potassium-Xenon Compounds

Compound FormulaPredicted Crystal Structure (at a given pressure)Reference
XeKC2/c (at 50 GPa), C2/m (at 100.4 GPa) researchgate.net
XeK₂Not specified in search results aps.orgresearchgate.net
XeK₄Not specified in search results aps.orgresearchgate.net
Xe₂KNot specified in search results aps.orgresearchgate.net
Xe₃KNot specified in search results aps.orgresearchgate.net
Xe₃K₂Not specified in search results aps.orgresearchgate.net
Xe₄KNot specified in search results aps.orgresearchgate.net

Energetic Stability and Pressure-Induced Phase Transitions in Xe-K Compounds

The thermodynamic stability of the predicted potassium-xenon compounds is a critical aspect of their theoretical investigation. Calculations show that these compounds become energetically favorable over a mixture of solid potassium and xenon only at elevated pressures. aps.orgresearchgate.net Each compound is predicted to be stable within a specific pressure range.

The K-rich compound XeK₄ is predicted to be thermodynamically stable over a substantial pressure range from 49 GPa to 104 GPa. aps.orgresearchgate.net Similarly, a high-pressure phase of Xe₃K has been proposed. aps.orgresearchgate.net The stability of these compounds is attributed to the pressure-induced changes in electronic properties, which facilitate chemical bonding. Analysis of the electronic structure reveals a strong ionic character in the Xe-K bond, with significant charge transfer from potassium to xenon. aps.orgresearchgate.net For example, in the C2/c phase of XeK at 50 GPa, each potassium atom is calculated to lose approximately 0.19 electrons. researchgate.net Both XeK₄ and the high-pressure phase of Xe₃K are predicted to be metallic within their stable pressure ranges. aps.orgresearchgate.net

Further computational studies using ab initio molecular dynamics simulations have explored the behavior of these compounds at high temperatures. These simulations indicate that XeK₄ is expected to undergo a solid-to-liquid transition as temperature increases, while other predicted Xe-K compounds are likely to remain in a solid state under similar conditions. aps.orgresearchgate.net The pressure ranges over which these compounds are stable overlap with the pressure and temperature conditions found within the Earth's mantle, suggesting they could potentially exist in planetary interiors. aps.orgresearchgate.net

Table 2: Energetic Stability and Phase Transitions of Selected Xe-K Compounds

CompoundPredicted Stable Pressure RangeKey Properties and TransitionsReference
XeK₄49 - 104 GPaMetallic; strong ionic Xe-K bond; undergoes a solid-to-liquid transition with increasing temperature. aps.orgresearchgate.net
Xe₃KHigh-pressure phase predictedMetallic; strong ionic Xe-K bond; maintains solid-state characteristics with increasing temperature. aps.orgresearchgate.net
XeKStable at 50 GPa (C2/c phase) and 100.4 GPa (C2/m phase)Maintains solid-state characteristics with increasing temperature. researchgate.net

High Pressure Synthesis and Experimental Verification of Potassium Xenon Compounds

High-Pressure, High-Temperature Synthesis Methodologies (e.g., Diamond Anvil Cell Techniques)

The primary apparatus for synthesizing potassium-xenon compounds at extreme pressures is the diamond anvil cell (DAC). nih.gov This device allows for the compression of minuscule samples to pressures of hundreds of gigapascals, conditions under which the predicted K-Xe compounds are expected to become stable. Theoretical calculations suggest that the KXe compound, for instance, could become stable at approximately 16 GPa. rsc.orgresearchgate.net

The synthesis process within a DAC typically involves the following steps:

Sample Loading: A small piece of potassium metal is loaded into a sample chamber within a metallic gasket, which is then placed between the two diamond anvils. The chamber is then cryogenically loaded with xenon gas, which serves as both a reactant and a pressure-transmitting medium, ensuring hydrostatic or quasi-hydrostatic conditions.

Compression: The diamond anvils are mechanically driven together, gradually increasing the pressure on the sample. The pressure is carefully monitored, often using the ruby fluorescence method.

Heating: To overcome any kinetic barriers and facilitate the reaction between potassium and xenon, the sample is often heated. A common technique is laser heating, where a high-power laser is focused on the sample through the transparent diamond anvils, allowing for rapid heating to thousands of degrees Celsius. aps.orgresearchgate.net This combination of high pressure and high temperature is crucial for inducing the formation of the predicted K-Xe compounds.

An alternative approach could involve large-volume presses, which can synthesize larger sample quantities at high pressures and temperatures, although typically at lower pressure ranges than DACs.

Spectroscopic and Diffraction Techniques for Characterization of Synthesized Xe-K Compounds

To verify the synthesis of potassium-xenon compounds and characterize their properties, in situ measurements are performed while the sample is held under high pressure within the DAC.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

Synchrotron X-ray diffraction is the definitive technique for determining the crystal structure of newly synthesized materials under high pressure. nih.govaps.orgresearchgate.netnih.gov A finely focused, high-energy X-ray beam is directed at the sample within the DAC. The resulting diffraction pattern, which consists of a series of rings or spots, provides information about the arrangement of atoms in the crystal lattice.

By analyzing the positions and intensities of the diffraction peaks, researchers can determine the following:

Crystal System and Space Group: Theoretical predictions suggest that KXe would adopt a cubic symmetry with the space group Pm-3m. rsc.orgresearchgate.net Experimental XRD data would be used to confirm this prediction.

Lattice Parameters: The dimensions of the unit cell can be precisely calculated from the diffraction pattern.

A hypothetical table of expected XRD data for KXe at a given pressure, based on theoretical predictions, is presented below.

Miller Indices (hkl)d-spacing (Å)Relative Intensity
(100)3.50Strong
(110)2.47Medium
(111)2.02Weak
(200)1.75Medium
(210)1.56Weak
(211)1.43Weak
: This is a hypothetical data table based on theoretical predictions for illustrative purposes.
: The actual d-spacings would depend on the pressure at which the compound is synthesized.

Raman Spectroscopy for Vibrational Modes in High-Pressure Xe-K Systems

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, which are sensitive to chemical bonding and crystal structure. researchgate.netaps.org In the context of K-Xe compounds, Raman spectroscopy would be used to:

Confirm Compound Formation: The appearance of new Raman-active vibrational modes not present in pure potassium or xenon would provide strong evidence of a chemical reaction and the formation of a new compound.

Identify Phonon Modes: The symmetry of the crystal structure dictates which vibrational modes are Raman active. For the theoretically predicted cubic structure of KXe, specific phonon modes would be expected. The pressure-dependence of the frequency of these modes can also provide insights into the compressibility and bonding of the compound.

Below is a hypothetical table of expected Raman modes for a K-Xe compound.

Vibrational ModeSymmetryPredicted Raman Shift (cm⁻¹)
K-Xe stretchingT1uInactive
Lattice phonons-50 - 200
: This is a hypothetical data table for illustrative purposes, as experimental data is not available.
: The exact Raman shifts would be highly dependent on the pressure and the specific K-Xe stoichiometry.

Challenges and Prospects in Experimental Realization of Predicted Xe-K Compounds

Despite the compelling theoretical predictions, the experimental synthesis of potassium-xenon compounds has not yet been reported. Several significant challenges may contribute to this:

High Reactivity of Potassium: Potassium is highly reactive, and its surfaces can easily become passivated by trace amounts of contaminants within the DAC, potentially inhibiting the reaction with the inert xenon.

Kinetic Barriers: Even if the formation of K-Xe compounds is thermodynamically favorable at high pressures, significant kinetic barriers may prevent the reaction from occurring at accessible temperatures. Overcoming these barriers might require precise control of laser heating to avoid sample decomposition or unwanted side reactions.

Metastability and Reversibility: The synthesized compounds might only be stable under high pressure and could decompose upon pressure release, making ex situ characterization impossible and requiring all analyses to be performed in situ.

Small Sample Size: The microscopic sample size in a DAC makes characterization challenging, requiring highly brilliant synchrotron X-ray sources and sensitive Raman spectrometers.

The future prospects for the experimental realization of K-Xe compounds depend on overcoming these challenges. Advances in dynamic diamond anvil cell (dDAC) techniques could allow for the exploration of different pressure-temperature pathways to overcome kinetic barriers. aps.orgresearchgate.net Furthermore, improved sample preparation techniques to ensure the purity of the reactants will be crucial. The successful synthesis of these novel materials would provide valuable insights into the chemistry of noble gases and the nature of chemical bonding under extreme conditions.

Structural Chemistry of Potassium Xenon Compounds Under Pressure

Predicted Crystal Structures and Symmetries of High-Pressure Xe-K Compounds

Computational simulations have predicted the existence of at least six unconventional and stable Xe-K compounds at high pressures: XeK, XeK4, Xe2K, Xe3K, Xe3K2, and Xe4K. aps.org The stability of these compounds is pressure-dependent, with different stoichiometries becoming favorable at different pressure ranges. researchgate.net For instance, KXe and RbXe are predicted to become stable at approximately 16 GPa, adopting a cubic symmetry with the space group Pm-3m. researchgate.net

As pressure increases, xenon-rich compounds and a unique potassium-rich compound, XeK4, are predicted to form. researchgate.net The K-rich compound XeK4 is notable for its stability over a wide pressure range from 49 to 104 GPa. aps.orgresearchgate.net Other compounds such as Xe3K2 and Xe3K appear on the convex hull at 100 and 150 GPa respectively, indicating that pressure is the driving force for their stabilization. researchgate.net

The predicted structures possess various symmetries. For example, at 50 GPa, XeK4 is stable in a monoclinic C2/c phase. aps.orgresearchgate.net A high-pressure phase of Xe3K is predicted to have a C2/m structure at 100.4 GPa. aps.org Other predicted stable structures include KXe (Pm-3m), KXe2 (I4/mmm), KXe3 (P4/mmm), KXe4 (C2/m), K2Xe3 (I4/mmm), and K3Xe (C2/m). rsc.org

Compound StoichiometryPredicted Space GroupPressure for Predicted Stability
KXePm-3m~16 GPa and higher researchgate.net
XeK4C2/c49 - 104 GPa aps.orgresearchgate.net
Xe3KC2/mStable at 100.4 GPa aps.org
KXe2I4/mmmStable at 50 GPa rsc.org
KXe3P4/mmmStable at 150 GPa rsc.org
KXe4C2/mStable at 50 GPa rsc.org
K2Xe3I4/mmmStable at 50 GPa rsc.org
K3XeC2/mStable at 50 GPa rsc.org
K3Xe2I4/mmmStable at 100 GPa researchgate.netrsc.org

Coordination Environments of Xenon and Potassium within the Novel Compound Structures

The formation of Xe-K compounds under pressure involves a significant charge transfer, resulting in strong ionic bonding between potassium and xenon. aps.orgresearchgate.net Analysis of the electron localization function (ELF) and Laplacian charge density for the predicted compounds indicates typical ionic properties. researchgate.net For example, in the C2/c phase of XeK4 at 50 GPa, each potassium atom is calculated to lose approximately 0.19 electrons, while the xenon atom gains a total of 0.76 electrons. researchgate.net This electron transfer from the alkali metal to the noble gas atom is the key mechanism enabling the formation of these stable intermetallic compounds at high pressure. arxiv.org

The specific coordination environments are determined by the crystal structure of each compound.

In the C2/c phase of XeK4 at 50 GPa, the structure is characterized by distinct layers or networks of potassium and xenon atoms. aps.org

Similarly, the C2/m phase of Xe3K at 100.4 GPa shows a specific arrangement where xenon and potassium atoms are structurally ordered. aps.org

For the Pm-3m structure of KXe , the arrangement is a simple cubic lattice, analogous to the cesium chloride (CsCl) structure type, which is common for ionic compounds. researchgate.netchinesechemsoc.org

The bonding in these compounds is fundamentally different from the weak van der Waals forces that govern noble gas interactions at ambient pressure or in clathrate compounds. chinesechemsoc.orgwikipedia.org The interatomic distances are significantly shorter than the sum of van der Waals radii, indicating the formation of true chemical bonds. chinesechemsoc.org

Pressure-Induced Structural Transformations and Lattice Dynamics in Xe-K Compounds

The stability of specific Xe-K stoichiometries and their crystal structures is highly dependent on pressure. researchgate.net The progression of stable phases from KXe at lower pressures (~16 GPa) to more complex xenon-rich compounds like Xe3K2 and Xe3K at pressures of 100-150 GPa demonstrates a clear pressure-induced structural evolution. researchgate.net While pure solid xenon undergoes phase transitions from a face-centered cubic (fcc) to a hexagonal close-packed (hcp) structure under pressure, the introduction of potassium leads to the formation of these new binary compounds instead. aps.org

The dynamic stability of these predicted high-pressure phases has been confirmed through calculations of their phonon dispersion relations. aps.orgresearchgate.netrsc.org The absence of imaginary frequencies in the phonon spectra for compounds like C2/c-XeK4 (at 50 GPa), C2/m-Xe3K (at 100.4 GPa), and various other K-Xe stoichiometries (KXe, KXe2, KXe3, etc.) within their respective stable pressure ranges indicates that these structures are dynamically stable and could potentially be synthesized experimentally. aps.orgrsc.org

Furthermore, ab initio molecular dynamics simulations provide insight into the behavior of these compounds under extreme temperature and pressure conditions, such as those found in the Earth's mantle. aps.orgresearchgate.net These simulations show that while most predicted Xe-K compounds remain in a solid state, XeK4 is predicted to undergo a solid-to-liquid transition with increasing temperature. aps.orgresearchgate.net This suggests that XeK4 and other Xe-K compounds might exist as stable solid or liquid constituents within the Earth's mantle. researchgate.netresearchgate.net

Electronic Structure and Bonding in Potassium Xenon Compounds

Nature of the Chemical Bond in High-Pressure Xe-K Compounds

The chemical bond in high-pressure K-Xe compounds is a direct consequence of the drastic changes in the electronic properties of potassium and xenon under compression. First-principles calculations and crystal structure prediction methods have been employed to understand the nature of these bonds. Research indicates that various stoichiometries, such as KXe and XeK4, can become thermodynamically stable at high pressures. researchgate.net The bonding in these compounds is not purely ionic or covalent but exhibits a unique character driven by the high-pressure environment.

A key feature of the bonding in K-Xe compounds is the transfer of electrons from potassium to xenon, a process that is energetically unfavorable at atmospheric pressure. Under high pressure, xenon, typically an electron-neutral atom, becomes negatively charged by accepting electrons from potassium. researchgate.net For instance, in the predicted stable KXe and RbXe compounds, which adopt a cubic symmetry (space group Pm-3m) at pressures around 16 GPa, xenon atoms are found to be negatively charged. researchgate.net This indicates a significant charge transfer from the alkali metal to the noble gas, resulting in a strong ionic character in the Xe-K bond. researchgate.net The formation of these compounds, where xenon acts as an anion, demonstrates that atoms with completely filled shells can gain electrons in chemical reactions under high pressure. researchgate.net

The concepts of electronegativity (the ability of an atom to attract electrons) and chemical hardness (the resistance of an atom to a change in its electronic state) are crucial for understanding chemical bonding. pnas.orgresearchgate.net At ambient pressure, the large difference in electronegativity between potassium and xenon prevents bond formation. However, high pressure significantly modifies these properties. pnas.orgpnas.org

For most elements, both electronegativity and chemical hardness decrease with increasing pressure, which is consistent with pressure-induced metallization. pnas.orgarxiv.org This pressure-induced modulation facilitates chemical reactions that are not observed at ambient conditions. The reduction in chemical hardness implies that the electronic structures of the atoms are more easily altered, allowing for the formation of new chemical bonds. While at ambient pressure alkali metals are the most electropositive elements, under extreme pressures, the trends in electronegativity across the periodic table are altered, making reactions between elements like potassium and xenon more favorable. pnas.org

Electronic Band Structure and Predicted Metallicity of Xe-K Compounds

The electronic band structure of a material determines its electrical properties. Theoretical calculations of the electronic band structures for predicted stable K-Xe compounds, such as XeK4 and Xe3K, indicate that they are metallic. researchgate.net The metallic nature of these compounds is characterized by the absence of a band gap, with electronic states continuously available for conduction. For example, the unconventional potassium-rich compound XeK4 is predicted to be stable over a pressure range of 49 to 104 GPa and exhibits metallic properties with a strong ionic Xe-K bond. researchgate.net The metallicity in these compounds arises from the significant overlap of atomic orbitals under high compression, leading to the delocalization of electrons throughout the crystal lattice.

Orbital Reordering and s-to-d Transition in Potassium Facilitating Xe-K Compound Formation

A critical factor in the high-pressure chemistry of potassium and its ability to form compounds with xenon is the pressure-induced s-to-d electronic transition. arxiv.orgmalta-consolider.com In potassium, the empty 3d electron band is located just above the valence 4s level at ambient pressure. arxiv.org As pressure increases to around 20 GPa, the energy of the 4s orbital increases relative to the 3d orbitals, causing the valence s electron to transition to the d orbital. arxiv.orgmalta-consolider.com

This s-d transition fundamentally changes the chemical behavior of potassium. The occupation of d-orbitals plays a crucial role in stabilizing the xenon-bearing compounds. researchgate.net The d-orbitals have different spatial characteristics compared to s-orbitals, allowing for more efficient packing and the formation of complex crystal structures that are stable under high-pressure conditions. arxiv.org This electronic transition is a key mechanism that enables the otherwise reactive alkali metal to bond with the inert noble gas, leading to the formation of stable K-Xe compounds.

Spectroscopic Probes and Interactions of Potassium and Xenon

Spectroscopic Studies of K-Xe Excimer Molecules and Transient Complexes

The interaction between alkali metals and rare gases, such as potassium and xenon, can lead to the formation of transient molecules known as excimers or exciplexes. These are molecules that are bound in an excited electronic state but are unbound or only weakly bound in their ground state. Spectroscopic studies are crucial for understanding the potential energy curves, electronic transitions, and dynamics of these transient species.

Research into potassium-xenon (K-Xe) mixtures has identified and characterized the KXe excimer through absorption spectroscopy. In one of the first such observations, the KXe (C²Σ) excimer was identified in the absorption spectrum of potassium vapor mixed with xenon gas. illinois.edu The absorption peak for this transition was found to be approximately two orders of magnitude weaker than the analogous bands for Caesium-Xenon (CsXe) and Rubidium-Xenon (RbXe) excimers. illinois.edu

Detailed analysis of the absorption spectrum revealed several key features of the K-Xe interaction. The main absorption band associated with the KXe excimer peaks at approximately 507 nm. This peak is notably displaced to the blue side of the peak in the emission spectrum, which is observed around 520 nm. illinois.edu Furthermore, the spectrum exhibits a series of six reproducible undulations to the blue side of the main absorption maximum, displaying a clear periodicity of 111 ± 17 cm⁻¹. illinois.edu These undulations are characteristic of the vibrational structure of the excited state potential and provide valuable information for determining the shape of the potential energy curve.

In addition to the main C²Σ ← X²Σ transition, other absorption features related to K-Xe interactions have been studied. Collision-induced absorption, where the presence of a xenon atom perturbs the potassium atom and allows otherwise forbidden transitions, has been observed in the ultraviolet and visible regions. illinois.edu For instance, transitions from the ground state (4S) to various excited states (nF, nD, and 5S) in potassium are enhanced in the presence of xenon. illinois.edu KXe absorption bands associated with the 3D and 5P states of potassium have also been examined. illinois.edu

Table 1: Spectroscopic Data for the KXe Excimer

ParameterValueNotes
Excimer StateKXe (C²Σ)Observed in absorption spectroscopy. illinois.edu
Absorption Peak Wavelength~507 nmDisplaced to the blue side of the emission peak (~520 nm). illinois.edu
Reduced Absorption Coefficient (at peak)~2.0 x 10⁻⁴⁰ cm⁵Significantly weaker than corresponding CsXe and RbXe bands. illinois.edu
Spectral Undulations6 reproducible undulationsObserved to the blue side of the absorption maximum. illinois.edu
Periodicity of Undulations111 ± 17 cm⁻¹Reflects the vibrational levels of the excited state. illinois.edu

Application of Nuclear Magnetic Resonance (NMR) for Xenon Isotopes in Xe-K Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and probing the local environment of atomic nuclei. For xenon, two isotopes are NMR-active: ¹²⁹Xe and ¹³¹Xe. huji.ac.ilnorthwestern.edu Of these, ¹²⁹Xe is the more widely used isotope for chemical characterization. As a spin-1/2 nucleus, it typically yields sharp resonance signals, and while it has only medium sensitivity, techniques such as hyperpolarization can dramatically enhance its signal. huji.ac.ilnih.gov In contrast, ¹³¹Xe is a quadrupolar nucleus (spin-3/2) with low sensitivity that tends to produce broader signals in asymmetric environments, making it less favorable for high-resolution studies. huji.ac.il

A key feature of ¹²⁹Xe NMR is its exceptionally wide chemical shift range, spanning approximately 7000 ppm. northwestern.edu The chemical shift of the ¹²⁹Xe nucleus is highly sensitive to its immediate physical and chemical surroundings. This sensitivity makes it an excellent probe for studying intermolecular interactions, including the weak van der Waals forces found in transient complexes. societechimiquedefrance.fr For example, the chemical shift of xenon gas dissolved in a liquid is a sensitive indicator of the properties of the solution. huji.ac.il In stable compounds, the ¹²⁹Xe chemical shift and its coupling constants to other nuclei can provide definitive evidence of chemical bonding. nih.govresearchgate.net

While ¹²⁹Xe NMR has been successfully applied to characterize a wide range of xenon-containing materials—including organometallic complexes, xenon oxides, and xenon atoms physically trapped within fullerene cages or clathrates nih.govwikipedia.org—its specific application to the characterization of potassium-xenon compounds or transient complexes is not prominently documented in scientific literature. The interactions between potassium and xenon are typically weak and transient, existing primarily in the gas phase. These conditions are more amenable to investigation by optical spectroscopy methods, as detailed in the preceding section, rather than solution- or solid-state NMR techniques. The characterization of K-Xe systems has therefore historically relied on absorption and emission spectroscopy to probe the fleeting excimer states.

Table 2: NMR Properties of Xenon Isotopes

Property¹²⁹Xe¹³¹Xe
Natural Abundance (%)26.4421.18
Nuclear Spin (I)1/23/2
Relative Sensitivity (vs. ¹H)2.12 x 10⁻²2.76 x 10⁻³
Resonance Frequency (at 11.744T)138.302 MHz40.998 MHz
Typical Signal WidthSharpBroad in asymmetric environments

Data sourced from northwestern.edushef.ac.uk.

Geophysical and Planetary Implications of Potassium Xenon Compounds

Potential Existence and Stability of Xe-K Compounds in Earth's Deep Interior (Mantle, Core)

Under ambient conditions, xenon's full electron shell makes it chemically unreactive. numberanalytics.comwikipedia.org However, high-pressure environments, such as those in the Earth's deep interior, can alter its chemical properties, making reactions with other elements possible. aps.orgaip.org First-principles calculations and crystal structure prediction methods have shown that xenon can react with potassium to form stable intermetallic compounds at pressures relevant to the Earth's mantle and core. researchgate.netresearchgate.net

Computational studies have predicted several stable potassium-xenon stoichiometries. For instance, an unconventional potassium-rich compound, XeK₄, has been shown to be stable over a pressure range of 49 to 104 GPa. researchgate.net Another predicted high-pressure phase is Xe₃K. researchgate.net Both XeK₄ and Xe₃K are predicted to be metallic and feature strong ionic bonding between xenon and potassium atoms within their stable pressure ranges. researchgate.net Earlier theoretical work also suggested the stability of a KXe compound, which, like similar sodium-xenon compounds, is predicted to have a CsCl-type structure at high pressure. aip.org

The stability of these compounds extends across conditions found within the Earth's interior. The pressure ranges for the stability of various Xe-K compounds overlap with the pressure and temperature conditions of the Earth's mantle. researchgate.net Ab initio molecular dynamics simulations, which model the movement of atoms at extreme conditions, indicate that some Xe-K compounds would remain in a solid state at the temperatures of the upper mantle. researchgate.net Specifically, while a phase of XeK is predicted to transition to a liquid state, other compounds like XeK₄ are expected to maintain their solid characteristics, suggesting they could be constituents of the Earth's mantle. researchgate.net

Predicted Stability of Potassium-Xenon Compounds at High Pressure
CompoundPredicted Stable Pressure Range (GPa)Key CharacteristicsRelevance to Earth's Interior
XeK₄49 - 104Metallic, Strong Ionic Xe-K BondStable under mantle pressure conditions. researchgate.net
Xe₃KHigh PressureMetallic, Strong Ionic Xe-K BondPotentially stable in the deep Earth. researchgate.net
XeKHigh PressureCsCl-type structure predictedMay transition to a liquid phase in the upper mantle. researchgate.netaip.org

Contributions of Potassium-Xenon Chemistry to the Understanding of Noble Gas Geochemistry and the Missing Xenon Paradox

Noble gas geochemistry uses the unique, inert properties of these elements to trace geological processes, the degassing history of the mantle, and the formation of the atmosphere. cambridge.orggeokniga.org However, a significant anomaly known as the "missing xenon paradox" has puzzled scientists for decades. nih.govcarnegiescience.edu This paradox refers to the observation that the abundance of xenon in Earth's atmosphere is significantly lower—by as much as 90%—than what is expected based on its prevalence in other solar system bodies like meteorites. physicsworld.comwikipedia.org

One leading hypothesis to explain this discrepancy is that the "missing" xenon is not truly missing but is instead sequestered deep within the Earth. wikipedia.orgphysicsworld.com For this to be possible, xenon must be able to form stable chemical compounds with other elements under the conditions of the Earth's interior, preventing it from degassing to the atmosphere. researchgate.netaip.org While early theories focused on xenon's potential reactions with major Earth elements like iron, nickel, silicon, and oxygen, the discovery of stable compounds with alkali metals provides another crucial piece of the puzzle. researchgate.netnih.govosti.gov

The predicted stability of potassium-xenon compounds under mantle conditions suggests that these unconventional materials could act as a host for xenon in the deep Earth. aps.orgresearchgate.net Potassium is a heat-producing element found in the Earth's crust and mantle, and its radioactive isotope, potassium-40, is central to the potassium-argon dating method. wikipedia.orgebsco.com The potential for xenon to be chemically bound to potassium within mantle minerals could provide a viable reservoir for the supposedly missing atmospheric xenon. researchgate.netresearchgate.net The formation of such compounds provides a strong theoretical basis for xenon being trapped in the Earth's interior, offering a potential solution to the long-standing paradox and enhancing our models of Earth's formation and chemical evolution. aps.orgresearchgate.net

Advanced Theoretical Models and Future Research Directions

Development of Enhanced Computational Models for Complex Alkali-Noble Gas Interactions

The accurate theoretical description of interactions between alkali metals and noble gases is fundamental to predicting the existence and properties of compounds like those formed by potassium and xenon. Early theoretical calculations for alkali noble-gas ions, such as KAr+, found that the spectroscopic constants of their ground states could be reasonably described at the self-consistent field level of theory. nasa.gov However, for more complex systems and for achieving higher accuracy, more sophisticated models that include electron correlation are necessary. nasa.gov

Modern computational chemistry has seen the development of advanced tools and methodologies to model these weak and complex interactions more precisely.

Advanced Basis Sets: To improve the accuracy of calculations, specialized all-electron segmented contracted basis sets have been developed for elements from potassium to xenon. researchgate.net For instance, quadruple zeta valence plus polarization function (QZP) basis sets have been constructed for use with both non-relativistic and relativistic Douglas–Kroll–Hess (DKH) Hamiltonians. researchgate.net Re-optimizing the contraction coefficients for the relativistic DKH Hamiltonian enhances the model's performance for heavy elements like xenon, where relativistic effects are significant. researchgate.net

First-Principles Potentials: For condensed phases, such as molten salts, new pairwise potentials for noble gas and salt interactions have been developed based on first-principles calculations. osti.gov These potentials are crucial for molecular dynamics (MD) simulations that aim to compute properties like solubility. osti.gov

Polarizable Ion Models (PIM): In simulations of systems like xenon in molten potassium chloride, it has been demonstrated that polarizable ion models (PIM) yield more reliable predictions for properties like solubility compared to rigid ion models (RIM). osti.gov This is attributed to the PIM's more accurate representation of the system's density. osti.gov The large electron cloud of xenon makes it highly polarizable, a property that allows it to interact with the amino acid residues of proteins and is crucial for its anesthetic effects. frontiersin.org This high polarizability must be accounted for in accurate computational models of K-Xe interactions.

These advancements, from sophisticated basis sets to polarizable force fields, are enabling more reliable predictions of the behavior of alkali-noble gas systems under various conditions, paving the way for the discovery of new materials. researchgate.netosti.gov

Exploration of Metastable States and Novel Transient Potassium-Xenon Species

The study of metastable and transient species provides critical insights into reaction pathways and the existence of short-lived, exotic chemical entities. For potassium-xenon systems, this involves investigating the excited states of the constituent atoms and the potential for them to form temporary complexes.

The production and detection of atoms in metastable states are key experimental challenges.

Metastable Xenon Production: Techniques to produce high densities of metastable xenon (Xe*) are crucial for many applications, including rare gas lasers, and for studying its chemical reactivity. arxiv.org Methods include pulsed electrical discharges, optical pumping, and hybrid approaches that combine RF excitation with optical pumping to maximize the steady-state metastable population. arxiv.org In one hybrid method, an RF discharge populates an auxiliary state, and a pump laser then transfers this population to the desired metastable state. arxiv.org

Metastable Potassium Detection: Specialized detectors have been designed to measure metastable atoms, including potassium. researchgate.net These detectors often rely on secondary-electron emission from a surface with a low work function and can be used to measure electron-impact excitation functions for inner-shell excited metastable states in potassium. researchgate.net

While direct experimental evidence for transient K-Xe species is scarce, theoretical and related experimental work suggests possibilities. The interaction of xenon with membrane-bound potassium channels has been investigated, showing that xenon can increase the ionic current through certain types of these channels. frontiersin.org Furthermore, potassium has been shown to play a role in stabilizing other metastable materials, such as specific carbides and chalcogenides, by modulating the surface chemical potential. nih.gov This suggests a potential, though yet unexplored, role for potassium in stabilizing transient or metastable structures involving xenon. Future research could focus on pump-probe experiments in environments like helium nanodroplets, where a potassium atom at the surface could be ionized, followed by the ionization of a xenon atom within the droplet to monitor the time evolution of the resulting cationic system. aip.org

Investigation of Quantum Effects and Dynamic Stability in High-Pressure Xe-K Systems

High pressure is a powerful tool for altering electronic structures and inducing chemical reactivity in otherwise inert elements. nih.govfrontiersin.org Theoretical studies combining first-principles calculations with crystal structure prediction algorithms have revealed the potential for forming a variety of stable potassium-xenon compounds under such conditions. researchgate.net

Recent computational research has predicted the existence of several unconventional, stable Xe-K compounds at high pressures. researchgate.netresearchgate.net These studies used ab initio evolutionary algorithms to identify thermodynamically stable stoichiometries. nih.govresearchgate.net

Predicted Compounds: Six specific Xe-K compounds have been proposed: XeK, XeK4, Xe2K, Xe3K, Xe3K2, and Xe4K. researchgate.net The K-rich compound, XeK4, is predicted to be stable over a significant pressure range from 49 to 104 GPa. researchgate.net Other compounds, like KXe, are predicted to stabilize at pressures around 16 GPa. researchgate.net

Bonding and Properties: In these predicted compounds, there is a significant charge transfer, resulting in a strong ionic bond between xenon and potassium. researchgate.net For instance, in the C2/c phase of XeK4 at 50 GPa, each potassium atom is calculated to lose approximately 0.19 electrons, while the xenon atom gains a total of 0.76 electrons. researchgate.net This charge transfer leads to the formation of intermetallic compounds where xenon becomes negatively charged. researchgate.netresearchgate.net Both XeK4 and Xe3K are predicted to be metallic within their stable pressure ranges. researchgate.net

The stability of these predicted high-pressure phases must be confirmed through calculations of their dynamic and mechanical properties.

Dynamic Stability: The dynamic stability of predicted crystal structures is often established through phonon calculations. colab.ws For the proposed Xe-K compounds, ab initio molecular dynamics simulations have been used to assess their stability under extreme conditions. researchgate.net These simulations show that XeK4 undergoes a solid-to-liquid transition with increasing temperature, while other Xe-K compounds remain in a solid state. researchgate.net

Quantum Effects: At the extreme pressures where Xe-K compounds are predicted to form, nuclear quantum effects (NQEs) can become significant. pnas.orgaps.org While classical simulations are often a starting point, incorporating NQEs through methods like path-integral molecular dynamics (PIMD) is crucial for accurately determining phase boundaries and thermodynamic properties. pnas.orgaip.org Quantum fluctuations have been shown to dramatically lower the pressure required for phase transitions in other high-pressure systems, such as ice. aps.org The study of quantum effects in the phase coexistence of noble gases has been a subject of investigation, particularly for neon, which deviates from the principle of corresponding states followed by argon, krypton, and xenon at lower pressures. aip.org Future high-precision models for Xe-K systems will need to incorporate these quantum corrections to accurately predict their phase diagrams and dynamic behavior. aip.org

Table 1: Predicted High-Pressure Potassium-Xenon Compounds and Their Stability This table is based on theoretical predictions from computational studies.

Predicted Compound Predicted Stability Pressure Range (GPa) Crystal Structure (at given pressure) Key Predicted Properties Source
XeK Stable from ~16 GPa Cubic (Pm-3m) Intermetallic; negatively charged Xe researchgate.net
XeK4 49 - 104 GPa Monoclinic (C2/c at 50 GPa) Metallic; strong ionic Xe-K bond researchgate.net
Xe3K Stable at high pressure High-pressure phase exists Metallic; strong ionic Xe-K bond researchgate.net
Xe4K Predicted stable at high pressure Not specified Unconventional stoichiometry researchgate.net
Xe3K2 Appears on convex hull at 100 GPa Not specified Pressure-induced stability researchgate.net
Xe2K Predicted stable at high pressure Not specified Unconventional stoichiometry researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.